rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans
Description
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
(1R,2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-7-5-4-6-11(16)8-10-9-12(10)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11?,12-/m1/s1 |
InChI Key |
PLIUVOPTIDAPEH-IGBJHFKCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCC1C[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC2CC2C(=O)O |
Origin of Product |
United States |
Biological Activity
rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, commonly referred to as trans-2-(1-tert-butoxycarbonyl-4-piperidyl)cyclopropanecarboxylic acid, is a synthetic compound with potential biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 183808-09-5
- Structure : The compound features a cyclopropane ring and a piperidine moiety, which are significant for its biological interactions.
Pharmacological Profile
The compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research indicates that derivatives of piperidine compounds often demonstrate antimicrobial properties. The incorporation of the cyclopropane structure may enhance these effects by improving membrane permeability and interaction with microbial targets.
2. CNS Activity
The piperidine component suggests potential central nervous system (CNS) activity. Compounds similar to rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression.
3. Enzyme Inhibition
Preliminary studies show that this compound could inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
The exact mechanism of action for rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid is not fully elucidated but is hypothesized to involve:
- Receptor Binding : Interaction with specific receptors in the CNS.
- Enzyme Modulation : Alteration of enzyme activity affecting neurotransmitter levels.
Case Studies
Several studies have investigated the biological activity of similar compounds:
Case Study 1: Antimicrobial Efficacy
In a study evaluating various piperidine derivatives, it was found that certain modifications enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The presence of the tert-butoxycarbonyl group was crucial for increasing solubility and bioavailability .
Case Study 2: CNS Effects
A related compound demonstrated anxiolytic effects in animal models. The study highlighted the importance of the cyclopropane structure in enhancing binding affinity to serotonin receptors .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related cyclopropane derivatives:
Key Observations :
The oxan-4-yl derivative () lacks a nitrogen atom, eliminating the need for Boc protection and significantly lowering molecular weight (170.21 vs. 296.36) .
Boc Protection :
- Boc groups are absent in the dichlorophenyl and oxanyl analogs, simplifying synthesis but reducing stability in acidic/basic conditions compared to Boc-protected derivatives .
pKa and Solubility :
Target Compound :
Preparation Methods
Boc Protection of Piperidine
- Starting material: 1-(piperidin-2-yl)methyl intermediate
- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium carbonate, potassium carbonate, or sterically hindered amines like diisopropylethylamine)
- Solvent: Tetrahydrofuran (THF) or THF/water mixture
- Conditions:
- Temperature: 10 °C to 30 °C
- Reaction time: 1 to 6 hours or until completion
- Work-up: Isolation by filtration, chromatography, or recrystallization
- Notes: This step selectively protects the piperidine nitrogen, preventing side reactions in subsequent steps.
Formation of the Cyclopropane-1-carboxylic Acid Core
- Approach: Cyclopropanation of an alkene precursor or ring closure from an appropriate intermediate
- Typical reagents: Alkyl lithium reagents (e.g., tert-butyl lithium) for lithiation steps, followed by quenching with carbon dioxide (dry ice) to introduce the carboxylic acid
- Conditions:
- Temperature: -100 °C to -60 °C during lithiation
- Reaction time: 0.5 to 3 hours for lithiation, followed by 6 to 24 hours stirring after CO2 addition
- Solvent: Anhydrous THF
- Work-up: Conventional isolation by filtration, chromatography, recrystallization
- Notes: This step requires strict anhydrous and low-temperature conditions to maintain stereochemistry and yield.
Coupling of Boc-Protected Piperidine to Cyclopropane
- Method: Nucleophilic substitution or alkylation of the cyclopropane intermediate with the Boc-piperidinylmethyl moiety
- Reagents: Alkyl lithium or other organometallic reagents to generate reactive intermediates
- Conditions: Controlled temperature, inert atmosphere
- Purification: Chromatography to separate stereoisomers and impurities
- Notes: The trans stereochemistry is preserved by careful control of reaction parameters.
Reaction Scheme Summary
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc protection of piperidine nitrogen | Boc2O, Na2CO3 or K2CO3, THF, 10–30 °C, 1–6 h | Boc-protected piperidine intermediate |
| 2 | Lithiation and carboxylation to form cyclopropane acid | tert-butyl lithium, CO2, THF, -100 to -60 °C, 6–24 h | Cyclopropane-1-carboxylic acid intermediate |
| 3 | Coupling Boc-piperidinylmethyl group to cyclopropane | Organometallic reagent, inert atmosphere, chromatography | rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR and ^13C NMR to confirm chemical shifts consistent with Boc protection, piperidine ring, and cyclopropane ring protons and carbons
- High-Performance Liquid Chromatography (HPLC):
- Used to assess purity and enantiomeric excess
- Mass Spectrometry (MS):
- Confirms molecular weight and fragmentation pattern
- Infrared Spectroscopy (IR):
- Identification of characteristic functional groups: carbonyl (Boc and carboxylic acid), amine, cyclopropane ring vibrations
- Melting Point and Optical Rotation:
- To verify stereochemical purity and physical properties
Research Findings and Notes
- The stereochemistry (1R,2S) is critical for biological activity and must be carefully controlled during synthesis.
- The Boc protecting group is stable under the reaction conditions used for cyclopropanation and coupling but can be removed under acidic conditions if needed for further derivatization.
- The trans configuration of the cyclopropane ring is maintained through low-temperature lithiation and controlled quenching steps.
- Purification by recrystallization and chromatography is essential to separate the desired stereoisomer from side products.
- The compound is primarily used as a research intermediate in drug discovery and development, particularly in the design of molecules targeting receptors or enzymes sensitive to stereochemistry and functional group orientation.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Boc Protection Reagents | Di-tert-butyl dicarbonate, Na2CO3/K2CO3, DIPEA |
| Boc Protection Solvent | THF or THF/water |
| Boc Protection Temp/Time | 10–30 °C, 1–6 hours |
| Lithiation Reagent | tert-Butyl lithium |
| Lithiation Temp/Time | -100 to -60 °C, 0.5–3 hours |
| Carboxylation Reagent | Carbon dioxide (dry ice) |
| Carboxylation Time | 6–24 hours |
| Coupling Conditions | Inert atmosphere, organometallic reagents, chromatography |
| Purification Methods | Filtration, chromatography, recrystallization |
| Analytical Techniques | NMR, HPLC, MS, IR, melting point, optical rotation |
Q & A
Basic: What synthetic strategies are effective for achieving the trans configuration in cyclopropane derivatives like rac-(1R,2S)-2-({1-[(tert-butoxycarbonyl)piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid?
Methodological Answer:
The trans stereochemistry in cyclopropane rings is typically achieved via cyclopropanation reactions using alkenes and diazo compounds under controlled conditions. For example:
- Simmons-Smith Reaction : Utilizes Zn-Cu couples and diiodomethane to generate carbene intermediates, enabling stereoselective cyclopropanation .
- Transition Metal Catalysis : Rhodium or palladium catalysts (e.g., Rh₂(OAc)₄) with diazo esters can enhance stereochemical control. The tert-butoxycarbonyl (Boc) group on the piperidine moiety may sterically direct the reaction to favor the trans configuration .
- Post-Synthesis Purification : Chiral chromatography (e.g., HPLC with cellulose-based columns) is often required to isolate the desired diastereomer .
Basic: How can the tert-butoxycarbonyl (Boc) group in this compound influence reactivity during synthetic modifications?
Methodological Answer:
The Boc group serves dual roles:
- Protection : It shields the piperidine nitrogen from unwanted nucleophilic reactions during cyclopropane ring formation or carboxylation steps .
- Steric Effects : The bulky Boc group can direct regioselectivity in subsequent reactions (e.g., alkylation or acylation) by hindering access to specific sites. For example, in coupling reactions, the Boc group may force reagents to interact with the cyclopropane-carboxylic acid moiety preferentially .
- Deprotection : Boc removal (e.g., using TFA in DCM) must be carefully timed to avoid destabilizing the strained cyclopropane ring .
Advanced: What experimental approaches optimize enantiomeric purity in cyclopropane-carboxylic acid derivatives?
Methodological Answer:
Enantiomeric purity is critical for biological activity studies. Key strategies include:
- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams during cyclopropanation to induce asymmetry .
- Asymmetric Catalysis : Chiral Ru or Ir catalysts in cyclopropanation reactions (e.g., [Ru(COD)Cl₂] with BINAP ligands) can achieve >90% enantiomeric excess (ee) .
- Dynamic Resolution : Combine kinetic resolution (e.g., enzymatic hydrolysis of esters) with racemization inhibitors to isolate the desired (1R,2S) isomer .
Advanced: How does the cyclopropane ring strain affect the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Cyclopropane’s ring strain (∼27 kcal/mol) increases susceptibility to ring-opening reactions. Stability assays should include:
- pH Studies : Monitor degradation via HPLC at pH 2–10. Acidic conditions may protonate the carboxylate, accelerating ring-opening via nucleophilic attack .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Storage at ≤−20°C under inert gas (N₂/Ar) is recommended for long-term stability .
- Light Sensitivity : UV-Vis spectroscopy can detect photooxidation products, necessitating amber vials for light-sensitive intermediates .
Basic: What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR with NOESY/ROESY to confirm trans configuration (e.g., coupling constants J = 5–8 Hz for adjacent cyclopropane protons) .
- X-ray Crystallography : Definitive structural confirmation, particularly for resolving ambiguities in chiral centers .
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to quantify enantiomeric purity (>98% ee required for pharmacological studies) .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar cyclopropane derivatives?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurities. Mitigation steps:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer systems (e.g., PBS at pH 7.4) .
- Impurity Profiling : LC-MS to identify trace byproducts (e.g., ring-opened dienes) that may antagonize biological activity .
- Meta-Analysis : Compare IC₅₀ values across literature, adjusting for molecular descriptors (e.g., logP, polar surface area) using QSAR models .
Basic: What are the key considerations for designing enzyme inhibition assays using this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., proteases or lipases) that accommodate the cyclopropane’s rigidity .
- Substrate Competition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics (Ki) via fluorescence quenching .
- Control Experiments : Include a Boc-deprotected analog to assess the protective group’s impact on binding affinity .
Advanced: What computational methods predict the conformational flexibility of the piperidin-2-ylmethyl substituent in solution?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run in explicit solvent (e.g., water/ethanol) using AMBER or CHARMM force fields to model torsional angles and hydrogen bonding .
- QM/MM Calculations : Combine DFT (B3LYP/6-31G*) with molecular mechanics to map energy barriers for piperidine ring puckering .
- NOE Restraints : Integrate NMR-derived distance constraints into conformational sampling algorithms (e.g., CYANA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
